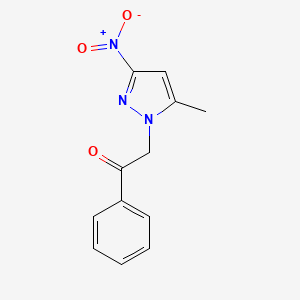

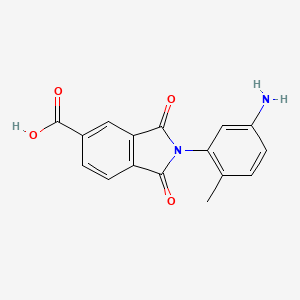

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone

Vue d'ensemble

Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone is a chemical compound that has been a subject of various scientific studies. This compound, like many in its class, is characterized by its unique molecular structure and reactivity profile.

Synthesis Analysis

The synthesis of similar compounds involves reactions of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives to form novel derivatives characterized by techniques such as IR, 1H NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds can be complex, often characterized by X-ray crystal structure analysis. Studies on similar compounds have shown a polarized molecular-electronic structure and are linked into chains or sheets by a combination of hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions typically involve the formation of various derivatives through reactions with different chemical agents. For instance, novel pyrazole derivatives have been synthesized and characterized by MS, IR, CHN, and 1H NMR spectra data (Dong et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and bonding patterns, can be understood through X-ray diffraction and spectroscopic techniques. These studies provide insights into the arrangement of molecules and intermolecular interactions (Jin et al., 2011).

Applications De Recherche Scientifique

Molecular Structure and Reaction Mechanisms

Research on compounds structurally related to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone has explored their formation, molecular structure, and potential applications in various scientific fields. For instance, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex molecular structures, forming hydrogen-bonded sheets and chains through N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing the importance of structural analysis in understanding chemical properties and reactivity (Portilla et al., 2007).

Chemical Synthesis and Reactivity

The reaction of primary nitro compounds with dipolarophiles in the presence of p-toluenesulfonic acid, leading to the formation of 3-substituted 2-isoxazolines or isoxazoles, demonstrates the reactivity of nitro compounds and their utility in synthesizing diverse heterocyclic structures (Shimizu, Hayashi, & Teramura, 1984). This synthesis route highlights the potential for creating novel compounds with various scientific applications, including materials science and pharmaceutical research.

Supramolecular Chemistry

The study of salt and co-crystal formation from 2-(imidazol-1-yl)-1-phenylethanone with acidic components reveals the significance of noncovalent interactions in supramolecular chemistry. The formation of binary organic acid–base adducts through strong and directional hydrogen bonding emphasizes the role of molecular design in developing new materials with desired physical and chemical properties (Jin et al., 2011).

Biological Evaluation and Potential Therapeutic Applications

Compounds with structures similar to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone have been evaluated for their biological activities. For example, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have shown potential in suppressing lung cancer cell growth, indicating the relevance of such compounds in medicinal chemistry and cancer therapy research (Zheng et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-9-7-12(15(17)18)13-14(9)8-11(16)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDWSMYWFNTNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350575 | |

| Record name | ST008431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5761-57-9 | |

| Record name | ST008431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)